Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole
Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole
Executive Summary
(CAS: 1340403-69-1) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1],[2]. Featuring a halogenated benzimidazole core coupled with a lipophilic cyclobutyl moiety, this compound serves as a privileged scaffold for developing modulators of various biological targets, including sodium channels (e.g., Nav1.8) and viral replication complexes (e.g., HCV NS5A)[3],[4]. This in-depth guide provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and pharmacological utility.
Structural and Physicochemical Profiling
The molecular architecture of 6-bromo-2-cyclobutyl-1H-benzo[d]imidazole consists of a bicyclic benzimidazole system. The bromine atom at the 6-position introduces a heavy halogen that enhances lipophilicity, modulates the pKa of the imidazole nitrogen, and provides a critical vector for further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[4]. The cyclobutyl group at the 2-position imparts steric bulk and unique conformational rigidity compared to linear alkyl chains, which is often critical for fitting into hydrophobic receptor pockets[5].
Mechanistic Insight: Tautomerism In solution, the proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Consequently, the 5-bromo and 6-bromo tautomers exist in a dynamic equilibrium. This tautomerism must be accounted for during NMR characterization, as it can lead to signal broadening or averaged chemical shifts unless the exchange is slowed at low temperatures or the nitrogen is alkylated.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole |
| CAS Registry Number | 1340403-69-1 |
| Molecular Formula | C11H11BrN2 |
| Molecular Weight | 251.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in H2O |
| Estimated pKa | ~5.0 (Conjugate acid) |
Mechanistic Synthesis & Experimental Protocol
The most robust and atom-economical route to 2-substituted benzimidazoles is the . For this specific compound, 4-bromo-1,2-phenylenediamine is reacted with cyclobutanecarboxylic acid[4],[6].
Workflow for the synthesis of 6-bromo-2-cyclobutyl-1H-benzo[d]imidazole via condensation.
Self-Validating Experimental Protocol: PPA-Mediated Condensation
Objective : Synthesize 6-bromo-2-cyclobutyl-1H-benzo[d]imidazole with >95% purity.
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Step 1: Reagent Preparation : In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1.0 eq) and cyclobutanecarboxylic acid (1.1 eq).
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Step 2: Acidic Catalysis : Add Polyphosphoric acid (PPA) (approx. 5-10 volumes relative to the diamine). Ensure the mixture is mechanically stirred, as PPA is highly viscous at room temperature.
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Causality: PPA functions dually as a highly polar solvent and a potent dehydrating agent. The acidic environment protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for the initial amidation.
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Step 3: Thermal Cyclization : Heat the reaction mixture to 100–120 °C for 4–6 hours.
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Causality: Elevated temperature decreases PPA viscosity, ensuring homogeneous mixing, and provides the activation energy required to drive the intramolecular dehydration step, pushing the thermodynamic equilibrium toward the fully aromatized benzimidazole.
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Step 4: Reaction Monitoring (Validation Checkpoint 1) : Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the diamine spot (ninhydrin active) and the appearance of a new UV-active spot indicates conversion.
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Step 5: Quenching and Neutralization : Cool the mixture to ~50 °C and pour it slowly into crushed ice. Vigorously stir and neutralize the acidic aqueous solution with aqueous NaOH (10 M) or saturated Na2CO3 until the pH reaches 7-8.
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Causality: Neutralization deprotonates the highly water-soluble benzimidazolium salt, causing the neutral, lipophilic product to crash out of the solution as a precipitate.
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Step 6: Isolation (Validation Checkpoint 2) : Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with distilled water to remove residual phosphate salts.
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Step 7: Purification : Recrystallize the crude solid from aqueous ethanol or purify via silica gel flash chromatography.
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Step 8: Characterization (Validation Checkpoint 3) : Confirm identity and purity via LC-MS (Expected m/z: [M+H]+ ~251.0 / 253.0 due to roughly 1:1 bromine isotopes) and 1H NMR.
Pharmacological Relevance & Scaffold Utility
The 2-alkyl-benzimidazole motif is a "privileged scaffold" in pharmacology. The specific substitution pattern of 6-bromo-2-cyclobutyl-1H-benzo[d]imidazole makes it a valuable precursor for several therapeutic classes:
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Ion Channel Modulators : Benzimidazole derivatives have been extensively patented as, which are critical targets for novel non-opioid pain therapeutics[3]. The lipophilic cyclobutyl group enhances membrane permeability, allowing the drug to access the membrane-buried binding sites of the ion channel.
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Antiviral Agents : Similar scaffolds are foundational in the synthesis of[4]. The bromo group serves as an essential anchor point for synthesizing dimeric or extended molecular structures via Suzuki coupling with bis-boronic acids.
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GPCR Ligands : often utilize the benzimidazole core as a bioisostere for the indole ring of endogenous melatonin[5]. The cyclobutyl substitution fine-tunes the compound's lipophilicity (logD), optimizing blood-brain barrier penetration.
Generalized pharmacological mechanism of benzimidazole derivatives in therapeutic modulation.
References
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Title : Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]
- Title: US8871759B2 - Inhibitors of hepatitis C virus replication Source: Google Patents URL
- Title: CA2861439A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators Source: Google Patents URL
Sources
- 1. 1740-89-2|6-Bromo-2-ethyl-1h-benzimidazole|BLD Pharm [bldpharm.com]
- 2. CAS:2526685-95-8, 顺式-4-(6-溴-1H-苯并[d]咪唑-2-基)环己烷-1-胺-毕得医药 [bidepharm.com]
- 3. CA2861439A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators - Google Patents [patents.google.com]
- 4. US8871759B2 - Inhibitors of hepatitis C virus replication - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AU2010229833A1 - Inhibitors of hepatitis C virus replication - Google Patents [patents.google.com]
